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Compound of Interest

Compound Name: Pyrrolo[1,2-a]pyrazin-8-ylmethanol

CAS No.: 158945-89-2

Cat. No.: B126822

Get Quote

Introduction & Chemical Context
Pyrrolo[1,2-a]pyrazine-8-ylmethanol is a bicyclic heteroaromatic scaffold of increasing interest

in medicinal chemistry, particularly as a precursor for antiviral and antitumor agents.[1] Unlike

its widely studied hexahydro-diketopiperazine derivatives (often found in natural products like

peramine), the fully aromatic or dihydro- intermediates represent a unique analytical challenge

due to their distinct electronic properties and potential for regioisomerism.[1]

The Analytical Challenge: The primary difficulty in characterizing the 8-substituted derivative is

distinguishing it from its 6-substituted regioisomer.[1] Synthetic routes, such as electrophilic

acetylation or Vilsmeier-Haack formylation, often yield mixtures of C6 and C8 isomers

depending on the substitution pattern at C1/C3.[2] Therefore, the analytical strategy must

prioritize regiospecificity.
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Property Value/Description Relevance to Method

Molecular Formula C₈H₈N₂O MW = 148.16 g/mol

Polarity (LogP) ~0.5 - 1.2
Moderately polar; suitable for

RP-HPLC.[1]

Basicity (pKa) ~3.5 - 4.5 (Pyrazine N)

Requires acidic mobile phase

for ionization and peak shape.

[1]

Solubility DMSO, Methanol, Acidic Water
Diluent selection for sample

prep.

UV Max ~220 nm, ~270 nm
Dual-wavelength detection

recommended.[1]

Structural Elucidation & Identification
NMR Spectroscopy Strategy
To confirm the position of the hydroxymethyl group at C8 rather than C6, 1H-NMR is the

definitive tool.[1]

Diagnostic Signals:

Protons H6 and H7: In the 8-substituted isomer, H6 and H7 will appear as coupled

doublets (or dd) on the pyrrole ring.[1]

Proton H1, H3, H4: The pyrazine ring protons will show distinct shifts.

Hydroxymethyl (-CH₂OH): Look for a singlet or doublet (if coupled to OH) around δ 4.5–

5.0 ppm.[1]

Differentiation: The C6-isomer would lack the H6 signal and show a different splitting pattern

for H7/H8.[1]

Mass Spectrometry (ESI-MS/MS)
Ionization: ESI Positive Mode ([M+H]⁺ = 149.17).
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Fragmentation Pattern:

Loss of Water: [M+H - 18]⁺ → m/z 131.[1]

Loss of Formaldehyde (CH₂O): Characteristic of hydroxymethyl groups attached to

aromatics → m/z 119.[1]

Ring Cleavage: High energy collision may break the pyrazine ring.[1]

High-Performance Liquid Chromatography (HPLC)
Protocol[1]
This protocol is designed to separate the target 8-ylmethanol from the likely 6-ylmethanol

impurity and synthetic precursors.[1]

Method Parameters[1][3][4][5]
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class)

Column: Waters XSelect CSH C18, 150 x 3.0 mm, 2.5 µm (or equivalent Charged Surface

Hybrid).

Why: The CSH particle provides excellent peak shape for basic heterocycles at low pH

without ion-pairing reagents.[1]

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.5 mL/min

Column Temp: 40°C

Detection: UV at 270 nm (primary) and 220 nm (secondary); MS (TIC).

Gradient Table
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Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 95 5 Initial

2.0 95 5
Isocratic Hold (Polar

retention)

12.0 40 60 Linear Gradient

14.0 5 95 Wash

16.0 5 95 Hold

16.1 95 5 Re-equilibration

20.0 95 5 End

System Suitability Requirements
Tailing Factor: < 1.5 for the main peak.

Resolution (Rs): > 2.0 between Pyrrolo[1,2-a]pyrazin-8-ylmethanol and any regioisomer

(C6).

Precision: RSD < 1.0% for retention time; < 2.0% for area (n=6 injections).

Impurity Profiling Workflow
The synthesis of pyrrolopyrazines often involves cyclization followed by functionalization.[1][3]

The following workflow ensures all byproducts are captured.
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Crude Synthesized
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Figure 1: Impurity profiling decision tree emphasizing the detection of regioisomers and

oxidation products (aldehydes).

Sample Preparation & Stability
Protocol:
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Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 50:50

Water:Acetonitrile.[1] (Conc: 1 mg/mL).

Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).

Filtration: Filter through a 0.2 µm PTFE syringe filter. Note: Nylon filters may bind aromatic

heterocycles; PTFE or PVDF is preferred.[1]

Stability Warning: Primary benzylic-like alcohols (hydroxymethyl on heteroaromatics) are

susceptible to oxidation to aldehydes (Pyrrolo[1,2-a]pyrazine-8-carbaldehyde) upon prolonged

exposure to air or light.[1]

Storage: Amber vials, 2-8°C.

Autosampler: Stable for 24 hours at 10°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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